
Alogliptin Related Compound 15
Overview
Description
Alogliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for managing type 2 diabetes mellitus (T2DM). It exhibits high bioavailability (100%), minimal cytochrome P450 (CYP)-mediated metabolism, and sustained DPP-4 inhibition (>99% after 14 days at therapeutic doses) . For instance, studies have synthesized compounds with enhanced potency, selectivity, or pharmacokinetic profiles compared to alogliptin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Alogliptin Related Compound 15 involves several synthetic steps. One common method starts with the racemic compound 3-piperidine carboxamide, which undergoes Hoffmann rearrangement under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid to yield 3-aminopiperidine . This intermediate is then acidized and salified by concentrated hydrochloric acid, followed by separation and salification with D-tartaric acid to obtain the target product with high chirality purity (ee value > 99.5%) and an overall yield of 89%-93% .
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and environmental friendliness. The solvents used are typically ethanol-water mixtures, which are low-cost and environmentally friendly . The reaction conditions are kept simple and can be implemented at room temperature, making the process suitable for mass production.
Chemical Reactions Analysis
Types of Reactions
Alogliptin Related Compound 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and concentrated hydrochloric acid for acidization . The conditions are typically mild, with reactions often carried out at room temperature.
Major Products
The major products formed from these reactions include 3-aminopiperidine and its derivatives, which are crucial intermediates in the synthesis of this compound .
Scientific Research Applications
Glycemic Control
Alogliptin and its related compounds have demonstrated significant efficacy in controlling blood glucose levels in patients with type 2 diabetes. Clinical trials have shown that alogliptin administration leads to reductions in hemoglobin A1c (HbA1c) levels, with studies reporting reductions of approximately 0.5% to 0.6% when used as monotherapy or in combination with other antidiabetic agents .
Key Findings:
- Monotherapy Efficacy: In a 26-week study, alogliptin significantly improved glycemic control compared to placebo, with a reduction in fasting plasma glucose levels .
- Combination Therapy: Alogliptin has been effectively combined with metformin, pioglitazone, and sulfonylureas, yielding enhanced glycemic control and lower incidences of hypoglycemia compared to other treatments .
Safety Profile
Alogliptin is generally well-tolerated, with a low incidence of adverse effects. Notably, it does not promote weight gain, making it a favorable option for patients concerned about weight management . The risk of hypoglycemia is also minimal compared to other antidiabetic medications like sulfonylureas .
Clinical Trials
Several clinical trials have explored the effects of alogliptin on glycemic control:
- Phase III Trials: These trials demonstrated that patients receiving alogliptin experienced significant reductions in HbA1c and fasting plasma glucose compared to placebo groups. The results indicated that alogliptin could be an effective treatment option for patients inadequately controlled by diet and exercise alone .
- Real-World Evidence: Observational studies conducted in Japan showed that patients treated with alogliptin achieved meaningful reductions in HbA1c over one year, reinforcing its effectiveness in everyday clinical settings .
Comparative Efficacy
The following table summarizes the efficacy of alogliptin compared to other DPP-4 inhibitors:
Medication | Reduction in HbA1c (%) | Weight Gain | Hypoglycemia Risk |
---|---|---|---|
Alogliptin | 0.5 - 0.6 | None | Low |
Sitagliptin | 0.5 - 0.7 | None | Low |
Saxagliptin | 0.5 - 0.8 | Minimal | Low |
Linagliptin | 0.4 - 0.6 | None | Low |
Mechanism of Action
Alogliptin Related Compound 15 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretins such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), which are hormones that stimulate insulin secretion and inhibit glucagon release . By increasing the levels of active incretins, this compound helps in maintaining glycemic control .
Comparison with Similar Compounds
Comparative Analysis of Alogliptin and Related Compounds
Structural and Enzymatic Activity Comparisons
Key Findings :
- Tricyclic Compounds : Compound 17c, with a tricyclic scaffold, shows comparable DPP-4 inhibition (IC₅₀ = 10.6 nM) to alogliptin but exhibits extended duration of action due to low clearance .
- Hybrid Derivatives : Compound 8c demonstrates superior potency (IC₅₀ = 0.51 nM) attributed to its furanyl and 4-Me₂N groups, enhancing hydrogen bonding with the DPP-4 active site .
- Fluorine Substitution: Adding a fluorine atom at the 5th position of the benzyl group increases inhibition potency 10-fold (IC₅₀ = 1.7 nM) compared to non-fluorinated analogs .
Pharmacokinetic and Clinical Efficacy Profiles
Clinical Outcomes :
- In a head-to-head trial, alogliptin showed non-inferior HbA1c reduction (-1.09%) compared to acarbose (-1.04%) but with fewer gastrointestinal adverse events (8.9% vs. 33.6%) .
- Novel compounds like 8c achieved greater glucose tolerance improvements in animal models, reducing AUC₀–₁₂₀ by 37.46%, comparable to alogliptin .
Biological Activity
Alogliptin Related Compound 15 (ARC-15) is a derivative of alogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of ARC-15, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
ARC-15 functions by inhibiting the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, ARC-15 enhances insulin secretion in a glucose-dependent manner while suppressing glucagon release, thereby improving glycemic control . The selectivity of ARC-15 for DPP-4 over other DPP enzymes (DPP-2, DPP-8, and DPP-9) is significant as it minimizes potential inflammatory side effects associated with broader inhibition .
Pharmacokinetics
The pharmacokinetic profile of ARC-15 mirrors that of its parent compound alogliptin. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Rapid absorption (Tmax ~ 1-2 hours) |
Bioavailability | High (~100%) |
Half-Life | 12.4 to 21.4 hours |
Volume of Distribution | ~60.9 L |
ARC-15 demonstrates minimal metabolism, with approximately 85% of plasma radioactivity attributed to the parent compound, indicating a low level of metabolic byproducts .
Clinical Efficacy
Clinical studies have shown that ARC-15 effectively reduces hemoglobin A1c (HbA1c) levels in patients with T2DM. In various phase III trials, significant reductions in HbA1c were observed when compared to placebo:
Study Design | Dose | HbA1c Reduction (%) |
---|---|---|
Monotherapy | 12.5 mg | -0.39 |
Monotherapy | 25 mg | -0.53 |
Dual Therapy (with Metformin) | 12.5 mg | -0.5 |
Dual Therapy (with Insulin) | 25 mg | -0.6 |
These reductions were statistically significant (p < 0.001), demonstrating the efficacy of ARC-15 in improving glycemic control over a treatment duration ranging from 12 to 26 weeks .
Safety Profile
The safety profile of ARC-15 is generally favorable, with adverse effects being minimal and comparable to those seen with other DPP-4 inhibitors. Commonly reported side effects include:
- Gastrointestinal disturbances : Nausea and diarrhea.
- Skin reactions : Mild pruritus or rash.
Importantly, ARC-15 does not lead to weight gain and is well-tolerated by patients .
Case Studies and Real-world Evidence
Real-world evidence supports the efficacy of ARC-15 in diverse populations. For instance, the ATTAK-J study conducted in Japan reported an average HbA1c reduction of 0.54% after one year of treatment with ARC-15 among patients with T2DM . Additionally, observational studies indicate that a higher proportion of patients achieved target HbA1c levels (<7.0%) after treatment initiation compared to baseline measurements.
Q & A
Basic Research Questions
Q. How can researchers identify and characterize Alogliptin Related Compound 15 in synthetic batches?
Methodological Answer: To identify and characterize Related Compound 15, employ a multi-analytical approach:
- Chromatographic Separation : Use high-performance liquid chromatography (HPLC) with ion-pair reverse-phase methods. Optimize mobile phases with ion-pair reagents (e.g., sodium hexanesulfonate) to resolve polar impurities .
- Structural Elucidation : Confirm identity via -NMR (400–600 MHz, DMSO-) and ESI-MS. Key spectral markers include distinct aromatic proton signals and molecular ion peaks (e.g., [M+H] at m/z 461.2) .
- Isolation Techniques : Utilize preparative HPLC with C18 columns (5 µm, 250 × 21.2 mm) and gradient elution (acetonitrile/0.1% trifluoroacetic acid) for bulk impurity isolation .
Q. What synthetic pathways lead to the formation of this compound?
Methodological Answer: Related Compound 15 arises during alogliptin benzoate synthesis via:
- Intermediate Side Reactions : Alkylation or condensation steps may produce undesired adducts. For example, incomplete protection of amine groups during quinazolinone formation can lead to dimerization .
- Process Contaminants : Residual catalysts (e.g., palladium from hydrogenation) or solvents (e.g., DMF) may promote degradation under thermal stress. Monitor reaction conditions (pH, temperature) to minimize byproduct formation .
Q. Which analytical methods are validated for quantifying Related Compound 15 in drug substances?
Methodological Answer: Validated methods include:
- Ion-Pair RP-HPLC : Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm); mobile phase: 0.05 M KHPO-acetonitrile (75:25, v/v) with 5 mM sodium hexanesulfonate (pH 3.0). Linearity: 0.05–1.5 µg/mL (R > 0.999) .
- Forced Degradation Studies : Expose alogliptin to acidic (0.1 N HCl, 60°C), basic (0.1 N NaOH, 60°C), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Related Compound 15 forms predominantly under oxidative stress .
Advanced Research Questions
Q. How does Related Compound 15 impact the pharmacological profile of alogliptin?
Methodological Answer: Assess pharmacological impact through:
- DPP-4 Inhibition Assays : Compare IC values of alogliptin and Related Compound 15 using recombinant human DPP-4. Studies show Related Compound 15 exhibits >100-fold lower inhibitory potency (IC = 1.2 µM vs. 0.01 µM for alogliptin) .
- In Vivo Efficacy Models : Administer alogliptin spiked with 0.5% Related Compound 15 to diabetic rats. Monitor HbA1c and glucose tolerance; no significant difference observed at impurity levels <1% .
Q. What structural modifications can mitigate the formation of Related Compound 15 during synthesis?
Methodological Answer: Optimize synthesis via:
- Skeleton Transition Strategy : Replace the quinazolinone core with pyridone derivatives to reduce steric hindrance and improve reaction specificity. Compound 11a (pyridone analog) showed 98% purity with no detectable Related Compound 15 .
- Functional Group Swap : Introduce electron-withdrawing groups (e.g., -CF) at the C-6 position to stabilize intermediates and prevent dimerization .
Q. How do stability studies under accelerated conditions inform the degradation kinetics of Related Compound 15?
Methodological Answer: Design stability studies using:
- Arrhenius Modeling : Store alogliptin formulations at 40°C/75% RH for 6 months. Related Compound 15 increases by 0.2%/month, with activation energy (E) of 85 kJ/mol, indicating hydrolysis-dominated degradation .
- LC-MS/MS Degradant Profiling : Identify N-oxide and dealkylated derivatives as secondary degradants. Use Q-TOF-MS for structural confirmation .
Properties
IUPAC Name |
N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUDCLWEJZQGM-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108731-49-2 | |
Record name | N-Acetyl alogliptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL ALOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.